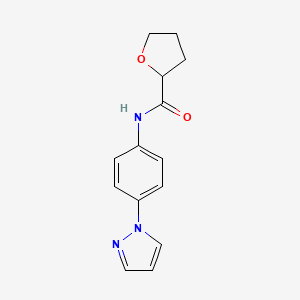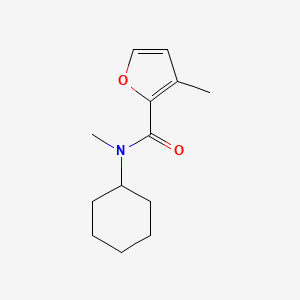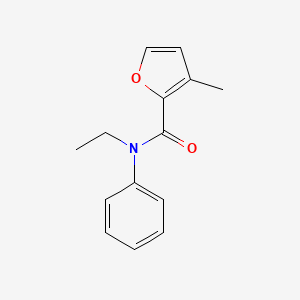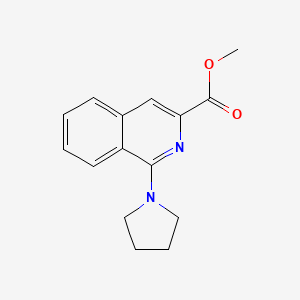
N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide, also known as POC, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. POC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Applications De Recherche Scientifique
N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide has been shown to have a variety of applications in scientific research. One of the main uses of this compound is in the study of cancer biology. This compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of specific signaling pathways in cells. This compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cellular differentiation. This compound has also been shown to modulate the activity of ion channels in cells, which may contribute to its effects on cell signaling and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide is its specificity for certain signaling pathways and enzymes. This makes it a valuable tool for studying the effects of specific proteins and pathways on cellular processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to many researchers. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide. One area of interest is the development of this compound derivatives with improved specificity and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, this compound may have potential applications in the development of new therapeutics for cancer and inflammatory diseases, and further studies are needed to explore these possibilities.
In conclusion, this compound is a valuable tool for scientific research due to its specificity and variety of biochemical and physiological effects. Its synthesis method has been optimized and it has been shown to have potential applications in the study of cancer biology and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide involves the reaction of 4-pyrazol-1-ylbenzaldehyde with oxalyl chloride and subsequent treatment with 2-aminoethanol. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity. This synthesis method has been optimized and is now widely used in the production of this compound for scientific research purposes.
Propriétés
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-3-1-10-19-13)16-11-4-6-12(7-5-11)17-9-2-8-15-17/h2,4-9,13H,1,3,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVDSHXCWOWKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)






![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
